molecular formula C26H20ClN7NaO10S3 B1210160 C.I. Reactive Red 24 CAS No. 70210-20-7

C.I. Reactive Red 24

Cat. No.: B1210160
CAS No.: 70210-20-7
M. Wt: 745.1 g/mol
InChI Key: YDEVTHGMXMIOSJ-UHFFFAOYSA-N
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Description

C.I. Reactive Red 24 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright red color and excellent fastness properties. The chemical structure of this compound includes a chromophore group, which is responsible for its color, and reactive groups that form covalent bonds with the fibers during the dyeing process.

Mechanism of Action

Target of Action

C.I. Reactive Red 24, also known as Reactive Red 24, is primarily targeted for the removal from wastewater . It is commonly used in industries such as rubber, paper, leather, plastics, and textile . The primary targets of this compound are the pollutants in the wastewater, particularly the residual reactive dyes released from the textile industry .

Mode of Action

The mode of action of Reactive Red 24 involves adsorption onto biochars . Biochars derived from agricultural wastes like sugarcane bagasse and cassava root husks are modified using ZnO nanoparticles to generate modified biochars for the removal of Reactive Red 24 from stimulated wastewater . The main adsorption mechanisms of Reactive Red 24 onto biochars are controlled by electrostatic interactions between biochars’ surface positively charged functional groups with azo dye anions, pore filling, hydrogen bonding formation, and π–π interaction .

Biochemical Pathways

The biochemical pathways involved in the action of Reactive Red 24 are primarily related to the adsorption process. The adsorption of Reactive Red 24 onto biochars follows the pseudo-first-order model and the Langmuir isotherm . The process involves electrostatic interactions, pore filling, hydrogen bonding formation, and π–π interaction .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Reactive Red 24, we can discuss its behavior in the environment. The adsorption capacities of biochars for Reactive Red 24 can reach up to 105.24 mg g−1 at an initial RR24 concentration of 250 mg L−1, pH 3, and contact time of 60 min . The adsorption capacity on modified biochars, which were reused after five adsorption–desorption cycles, showed no significant drop .

Result of Action

The result of the action of Reactive Red 24 is the successful removal of the dye from wastewater. The structure of Reactive Red 24 can be degraded, and a high decolorization rate can be obtained in a wide pH range . The decolorization percentage and decolorization rate will be further improved when salt is present in the catalytic system .

Action Environment

The action of Reactive Red 24 is influenced by several environmental factors. These include the loading ratio of ZnO nanoparticles, solution pH, contact time, and initial RR24 concentration . For instance, a lower decolorization temperature can extend the decolorization time . Furthermore, the presence of salt in the catalytic system can improve the decolorization percentage and rate .

Biochemical Analysis

Biochemical Properties

C.I. Reactive Red 24 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, leading to changes in cellular oxidative states. Additionally, C.I. Reactive Red 24 can bind to proteins, altering their conformation and function, which can impact cellular signaling pathways and metabolic processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress-related signaling pathways, such as the mitogen-activated protein kinase pathway. This activation can result in changes in gene expression, leading to altered cellular functions and metabolic activities. Furthermore, C.I. Reactive Red 24 can induce oxidative stress in cells, impacting cellular metabolism and potentially leading to cell damage or apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, impacting various biochemical pathways. Additionally, C.I. Reactive Red 24 can interact with DNA, leading to changes in gene expression and subsequent alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products can have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to C.I. Reactive Red 24 in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular functions. At higher doses, this compound can induce significant toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. Toxicity studies have shown that high doses of C.I. Reactive Red 24 can lead to organ damage and other systemic effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, leading to changes in metabolic flux and metabolite levels. The metabolic pathways of C.I. Reactive Red 24 are complex and can vary depending on the cellular context and environmental conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments. The localization and accumulation of this compound can impact its activity and function. For instance, the accumulation of C.I. Reactive Red 24 in certain organelles can lead to localized oxidative stress and cellular damage .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in organelles such as mitochondria or lysosomes can impact its interactions with biomolecules and its overall cellular effects. Studies have shown that the subcellular localization of C.I. Reactive Red 24 can influence its ability to induce oxidative stress and cellular damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Reactive Red 24 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The specific steps are as follows:

    Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.

    Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, in an alkaline medium to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pH conditions to ensure high yield and purity. The final product is then purified, dried, and formulated into a powder or liquid form for commercial use.

Chemical Reactions Analysis

Types of Reactions

C.I. Reactive Red 24 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bond and the formation of smaller aromatic compounds.

    Reduction: Reducing agents can cleave the azo bond, resulting in the formation of aromatic amines.

    Substitution: The reactive groups in this compound can participate in nucleophilic substitution reactions with nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium dithionite or zinc dust in acidic conditions.

    Substitution: Sodium hydroxide or ammonia in aqueous solutions.

Major Products Formed

    Oxidation: Aromatic carboxylic acids and phenols.

    Reduction: Aromatic amines.

    Substitution: Substituted aromatic compounds with modified reactive groups.

Scientific Research Applications

C.I. Reactive Red 24 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques to visualize cellular structures and biomolecules.

    Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

    Industry: Utilized in the development of functional textiles, food pigments, and dye-sensitized solar cells.

Comparison with Similar Compounds

Similar Compounds

    C.I. Reactive Red 120: Another azo dye with similar applications but different reactive groups.

    C.I. Reactive Blue 19: A blue azo dye used for dyeing cellulosic fibers.

    C.I. Reactive Yellow 145: A yellow azo dye with similar fastness properties.

Uniqueness

C.I. Reactive Red 24 is unique due to its specific chromophore and reactive groups, which provide its characteristic bright red color and excellent fastness properties. Its ability to form strong covalent bonds with fibers makes it highly durable and suitable for various industrial applications.

Properties

CAS No.

70210-20-7

Molecular Formula

C26H20ClN7NaO10S3

Molecular Weight

745.1 g/mol

IUPAC Name

trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C26H20ClN7O10S3.Na/c1-34(15-7-3-2-4-8-15)26-30-24(27)29-25(31-26)28-18-13-16(45(36,37)38)11-14-12-20(47(42,43)44)22(23(35)21(14)18)33-32-17-9-5-6-10-19(17)46(39,40)41;/h2-13,35H,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,28,29,30,31);

InChI Key

YDEVTHGMXMIOSJ-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C(=C4O)N=NC5=CC=CC=C5S(=O)(=O)O)S(=O)(=O)O)Cl.[Na]

Key on ui other cas no.

70210-20-7
12238-00-5

Pictograms

Irritant

Synonyms

C.I. Reactive Red 24
RR24 dye

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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